molecular formula C12H16N2 B11903950 2,2,4-Trimethyl-1,2-dihydroquinolin-6-amine CAS No. 115784-97-9

2,2,4-Trimethyl-1,2-dihydroquinolin-6-amine

Cat. No.: B11903950
CAS No.: 115784-97-9
M. Wt: 188.27 g/mol
InChI Key: XYYAWTAAYUUQIO-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2-dihydroquinolin-6-amine is a derivative of dihydroquinoline, a class of compounds known for their diverse pharmacological properties. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry. It is recognized for its relatively low cost and ease of application, making it a valuable asset in both research and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-amine typically involves the condensation of aniline with acetone. This reaction is catalyzed by metal-modified tungstophosphoric acid supported on γ-Al2O3. The reaction conditions are optimized to achieve high yields, with Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid catalysts showing the highest efficiency .

Industrial Production Methods: Industrial production of this compound often employs heterogeneous catalytic condensation methods due to their scalability and efficiency. The use of microwave-assisted hydrothermal methods has been shown to enhance the synthesis process, providing a more eco-friendly and cost-effective approach .

Chemical Reactions Analysis

Types of Reactions: 2,2,4-Trimethyl-1,2-dihydroquinolin-6-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Bases like sodium hydroxide or acids like hydrochloric acid; reactions are often carried out at elevated temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2,2,4-Trimethyl-1,2-dihydroquinolin-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties.

    Medicine: Explored for its role as a lipid peroxidation inhibitor and its potential use in preserving animal nutriments and vegetable oils.

    Industry: Employed as an effective industrial antioxidant in rubber technologies

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-amine involves its interaction with molecular targets and pathways related to oxidative stress and inflammation. It acts as an antioxidant, inhibiting lipid peroxidation and protecting cells from oxidative damage. The compound’s ability to modulate various biochemical pathways makes it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

  • 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol
  • 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Comparison: Compared to its analogs, 2,2,4-Trimethyl-1,2-dihydroquinolin-6-amine stands out due to its unique structural features and enhanced pharmacological properties. Its relatively low cost and ease of synthesis further contribute to its widespread use in various applications .

Properties

CAS No.

115784-97-9

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

2,2,4-trimethyl-1H-quinolin-6-amine

InChI

InChI=1S/C12H16N2/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-7,14H,13H2,1-3H3

InChI Key

XYYAWTAAYUUQIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)N)(C)C

Origin of Product

United States

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